2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetralins. Tetralins are polycyclic aromatic compounds containing a benzene ring fused to a cyclohexane ring. This compound is characterized by the presence of an amino group at the second position, an ethoxy group at the sixth position, and a hydroxyl group at the first position of the tetrahydronaphthalene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydro-1(2H)-naphthalenone derivatives.
Ethoxylation: The ethoxy group is introduced at the sixth position through an ethoxylation reaction.
Amination: The amino group is introduced at the second position using an amination reaction.
Hydroxylation: The hydroxyl group is introduced at the first position through a hydroxylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and ethoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, quinones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen: A dopamine analog studied for its binding to dopamine receptors.
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with similar structural features but different functional groups.
Uniqueness
2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of the ethoxy group at the sixth position, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14/h4-5,7,11-12,14H,2-3,6,13H2,1H3 |
InChI Key |
SCVKFDIGECJLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(C(CC2)N)O |
Origin of Product |
United States |
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